molecular formula C19H24N2O4 B3799965 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-isobutyl-N-methylisoxazole-3-carboxamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-isobutyl-N-methylisoxazole-3-carboxamide

Cat. No.: B3799965
M. Wt: 344.4 g/mol
InChI Key: FZZFMAINWATBSL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 2,3-dihydro-1,4-benzodioxin ring, an isoxazole ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The 2,3-dihydro-1,4-benzodioxin ring is a heterocyclic compound that contains oxygen atoms. The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2).


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group might be involved in acid-base reactions, while the benzodioxin and isoxazole rings might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could impact the compound’s solubility in water .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Based on the structure, it’s possible that the compound could interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12(2)9-15-11-16(20-25-15)19(22)21(4)13(3)14-5-6-17-18(10-14)24-8-7-23-17/h5-6,10-13H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZFMAINWATBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)N(C)C(C)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-isobutyl-N-methylisoxazole-3-carboxamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-isobutyl-N-methylisoxazole-3-carboxamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-isobutyl-N-methylisoxazole-3-carboxamide
Reactant of Route 4
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N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-isobutyl-N-methylisoxazole-3-carboxamide
Reactant of Route 5
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N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-isobutyl-N-methylisoxazole-3-carboxamide
Reactant of Route 6
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N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-isobutyl-N-methylisoxazole-3-carboxamide

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